molecular formula C20H31N5O2 B2969693 1-(tert-butyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1170239-27-6

1-(tert-butyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2969693
CAS RN: 1170239-27-6
M. Wt: 373.501
InChI Key: IUURZSPBNDLZGR-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C20H31N5O2 and its molecular weight is 373.501. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Ligand Potential

Research on compounds with similar structures to 1-(tert-butyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one often focuses on their synthesis and potential as ligands for various receptor complexes. For instance, a study by Weber, Bartsch, and Erker (2002) discussed the synthesis of a new series of imidazo-[1,5-a]pyrido[2,3-e]pyrazines, which are potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex. This work highlights the intricate steps involved in synthesizing such complex molecules and their potential interaction with biological receptors, indicating a possible route for drug discovery or chemical research applications (Weber, Bartsch, & Erker, 2002).

Catalytic Properties and Water Oxidation

Another area of application for similar compounds is in catalysis, particularly in water oxidation processes. A study by Zong and Thummel (2005) explored a family of Ru complexes for water oxidation, which could have parallels in the catalytic capabilities of this compound. Such research underscores the compound's potential role in facilitating chemical reactions, contributing to sustainable chemistry solutions (Zong & Thummel, 2005).

Optoelectronic Applications

Compounds with similar structures have been investigated for their optoelectronic properties, particularly in light-emitting applications. Lin et al. (2016) discussed bis-tridentate iridium(III) phosphors with functionalities that bear resemblance to the chemical structure , highlighting their potential use in organic light-emitting diodes (OLEDs). This suggests that compounds like this compound could find applications in the development of new optoelectronic devices (Lin et al., 2016).

Material Science and Photophysical Studies

The study of heterocyclic systems with electron-donating groups, as discussed by Palion-Gazda et al. (2019), provides insight into the thermal, redox, and photophysical properties of such compounds. These findings are essential for material science applications, indicating that similar compounds could be utilized in the development of new materials with specific electronic and optical properties (Palion-Gazda et al., 2019).

Antiproliferative and Catalytic Activities

Copper(II) complexes, as explored by Choroba et al. (2019), with ligands that resemble the structure of this compound, show significant antiproliferative and catalytic activities. This suggests potential applications in medicinal chemistry, particularly in the development of anticancer agents, and in catalysis, especially in the oxidation reactions (Choroba et al., 2019).

properties

IUPAC Name

1-tert-butyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O2/c1-13(2)17-15-11-21-25(20(4,5)6)18(15)19(27)24(22-17)12-16(26)23-9-7-14(3)8-10-23/h11,13-14H,7-10,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUURZSPBNDLZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C(C)(C)C)C(=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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